![molecular formula C24H19NO4 B2700771 N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097872-85-8](/img/structure/B2700771.png)

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

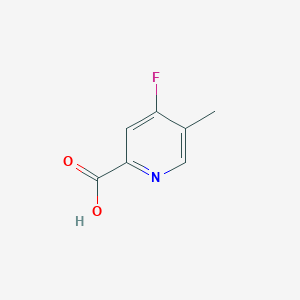

説明

Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Synthesis Analysis

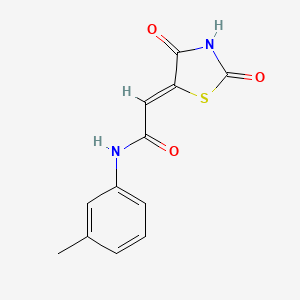

In general, amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

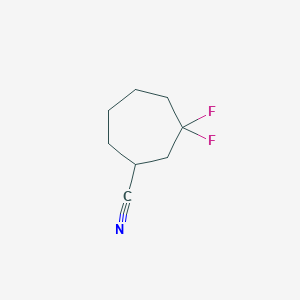

The molecular structure of furan derivatives can be complex. For example, in one molecule, the dihedral angle between furan and pyridine rings was found to be 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a compound produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can also vary. For example, N-[2-(Furan-2-yl)ethyl]acetamide is a solid compound .科学的研究の応用

Biobased Polymer Synthesis

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide is closely related to furan-based compounds, which have significant applications in the synthesis of biobased polymers. For example, 2,5-Bis(hydroxymethyl)furan, a furan derivative, has been used for enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters exhibit promising physical properties for various applications (Jiang et al., 2014).

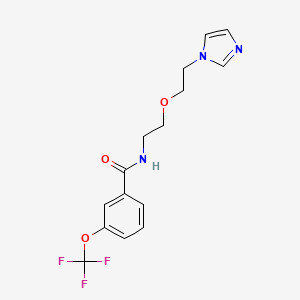

Pharmaceutical Research

Furan derivatives, similar to this compound, have been studied for their pharmaceutical properties. One study focused on the complex between a DNA sequence and 2,5-Bis(4-guanylphenyl)furan, demonstrating its tight binding and potential therapeutic applications (Laughton et al., 1995).

Polymer Science

Furan-based compounds are also utilized in the field of polymer science. One study reported on the synthesis of furan-based poly(esteramide)s, demonstrating their thermal stability and potential for use in various industrial applications (Triki et al., 2013).

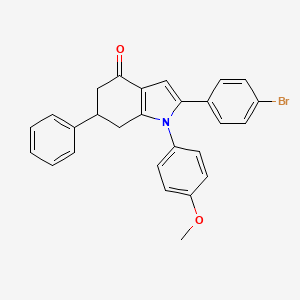

Advanced Material Development

Xanthene derivatives, closely related to this compound, have been used to develop new optically transparent and organosoluble polyamides. These materials exhibit high thermal stability and mechanical strength, making them suitable for advanced material applications (Guo et al., 2015).

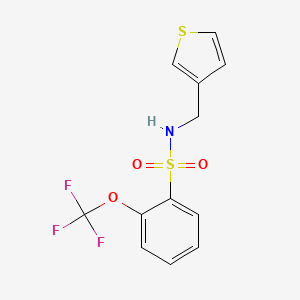

Molecular and Spectral Analysis

Furan-based compounds have been extensively studied for their molecular and spectral properties. Studies involving crystallographic and spectroscopic analyses provide insights into their binding interactions and potential applications in fields such as materials science and drug development (Venkatraman et al., 2007).

Safety and Hazards

将来の方向性

作用機序

Target of Action

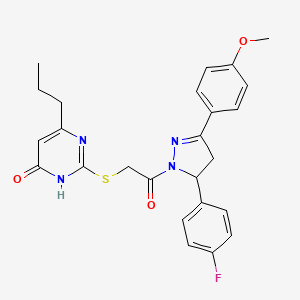

Furan derivatives have shown remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents . Xanthene derivatives have also been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . Similarly, indole derivatives, which share structural similarities with xanthenes, possess various biological activities .

Biochemical Pathways

Furan and xanthene derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Furan and xanthene derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .

特性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-24(25-15-18(19-11-5-13-27-19)20-12-6-14-28-20)23-16-7-1-3-9-21(16)29-22-10-4-2-8-17(22)23/h1-14,18,23H,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFUJABSHYMTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2700689.png)

![2-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,3,4-thiadiazole](/img/structure/B2700691.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)

![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)

![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)